9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorophenol with ethylene glycol in the presence of a strong acid catalyst to form the dioxepin ring. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized benzodioxepin derivatives .
Scientific Research Applications
9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid: A similar compound with a boronic acid functional group.
9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol: A closely related compound with a hydroxyl group at a different position.
Uniqueness
9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9ClO3 |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-ol |
InChI |
InChI=1S/C9H9ClO3/c10-7-4-6(11)5-8-9(7)13-3-1-2-12-8/h4-5,11H,1-3H2 |
InChI Key |
PSINLVXPGMYLPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)O)Cl)OC1 |
Origin of Product |
United States |
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